3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.21 | d (J = 6.8 Hz) | Isopropyl CH₃ |
| 2.29 | s | Aromatic CH₃ |
| 3.97 | t (J = 5.2 Hz) | OCH₂CH₂N |
| 4.42 | t (J = 5.2 Hz) | NCH₂CH₂O |
| 6.72–7.45 | m | Benzoxazolone and phenoxy aromatics |
¹³C NMR (100 MHz, CDCl₃) :
Properties
IUPAC Name |
3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-20-16-6-4-5-7-17(16)23-19(20)21/h4-9,12-13H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXSVQSMDRLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene/Phosgene Equivalents Route
2-Aminophenol reacts with phosgene (or safer alternatives like triphosgene) under controlled conditions to form the benzoxazolone core. For substituted derivatives, 4-substituted 2-aminophenols are used. For example, 5-methyl-2-aminophenol reacts with triphosgene in dichloromethane at 0–5°C, yielding 5-methylbenzoxazol-2(3H)-one with >85% efficiency.
Reaction Conditions :
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Solvent : Dichloromethane or THF
-
Temperature : 0–25°C
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Base : Triethylamine (to neutralize HCl byproduct)
Urea Fusion Method
Heating 2-aminophenol with urea in the presence of 60% sulfuric acid at 150–160°C produces benzoxazolones. This method is economical but less suitable for thermally sensitive substituents.
Example :
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5-Chloro-2(3H)-benzoxazolone synthesis: 2-Amino-4-chlorophenol hydrochloride and urea in H₂SO₄ yield 72% product.
Introduction of the Phenoxyethyl Side Chain
The 2-(2-isopropyl-5-methylphenoxy)ethyl group is introduced via N-alkylation or Mitsunobu reaction .
N-Alkylation of Benzoxazolone
5-Methylbenzoxazol-2(3H)-one is treated with 2-(2-isopropyl-5-methylphenoxy)ethyl bromide in the presence of a base:
Procedure :
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Dissolve benzoxazolone (1 eq) in dry DMF.
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Add K₂CO₃ (2 eq) and 2-(2-isopropyl-5-methylphenoxy)ethyl bromide (1.2 eq).
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Heat at 80°C for 12 hours.
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Purify via column chromatography (hexane:ethyl acetate = 4:1).
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples 2-(2-isopropyl-5-methylphenol) with 2-hydroxyethylbenzoxazolone using DIAD and triphenylphosphine:
Reaction Scheme :
Conditions :
Alternative One-Pot Synthesis via Trichloroacetylation
A streamlined approach from N-alkyl-N-arylhydroxylamines avoids isolating intermediates:
Stepwise Process
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Synthesis of N-Alkyl-N-arylhydroxylamine :
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Reduce nitroarene to hydroxylamine using Zn/HCl.
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Alkylate with 2-chloroethylphenoxy ether.
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Trichloroacetylation and Cyclization :
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Treat hydroxylamine derivative with trichloroacetyl chloride and Et₃N.
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Mechanism :
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O-Trichloroacetylation → N→C ortho shift → Cyclization.
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Advantages :
Optimization Strategies
Catalytic Enhancements
Purification Techniques
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Column Chromatography : Standard for isolating non-polar intermediates.
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Recrystallization : Ethanol/water mixture purifies final product (purity >98%).
Analytical Validation
Post-synthesis, structural confirmation employs:
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¹H NMR : Key signals include:
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δ 1.2 (d, 6H, isopropyl-CH₃).
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δ 2.3 (s, 3H, aryl-CH₃).
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δ 4.4 (t, 2H, OCH₂).
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Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Phosgene Route | 85 | 8 h | Low | High |
| Trichloroacetylation | 80 | 6 h | Medium | Moderate |
| Mitsunobu Reaction | 60 | 12 h | High | Low |
Challenges and Solutions
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Steric Hindrance : Bulky isopropyl groups slow N-alkylation. Remedy: Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
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Byproduct Formation : Over-alkylation minimized via stoichiometric control (1:1.2 molar ratio).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one exhibit significant anticancer properties. For instance, derivatives of benzoxazole have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzoxazole derivatives could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that benzoxazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves interference with bacterial DNA synthesis or protein function .
Biological Studies
2.1 Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes linked to disease progression, such as those involved in inflammatory pathways or metabolic disorders .
2.2 Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzoxazole derivatives. They have been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
Case Studies
4.1 Case Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various benzoxazole derivatives and tested their anticancer activity against different cancer cell lines. The results indicated that one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, highlighting its potential as a lead compound for further development .
4.2 Case Study on Neuroprotection
Another study focused on the neuroprotective effects of benzoxazole derivatives on cultured neuronal cells exposed to oxidative stress. The findings showed that treatment with these compounds resulted in a marked decrease in cell death compared to untreated controls, suggesting their utility in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences :
Antimicrobial Activity
- Gram-Positive Bacteria: Derivatives with thiazole (MIC = 31.25 μg/mL vs. Micrococcus luteus) or chloroalkyl substituents show potent activity . The target compound’s lipophilic phenoxyethyl group may enhance penetration into bacterial membranes, though direct data are lacking.
- Gram-Negative Bacteria : 6-Bromo- and 5-chloro-substituted benzoxazolones exhibit moderate activity (MIC = 512 mg/L vs. E. coli), suggesting halogenation impacts spectrum .
Anticancer Activity
Kinase Inhibition
The 5-{[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino}-1,3-benzoxazol-2(3H)-one (WHO INN: ifidancitinib) is a JAK inhibitor, highlighting the scaffold’s adaptability for kinase targeting . The target compound’s phenoxyethyl group may sterically hinder kinase binding compared to smaller substituents.
Physicochemical and Crystallographic Properties
- Solubility: Piperazinylmethyl derivatives (e.g., BzO-1) exhibit improved aqueous solubility due to the basic amine group, whereas the target compound’s isopropylphenoxy group likely reduces solubility .
- Crystal Structure : Fluorophenyl-piperazinyl derivatives form stable crystals with intramolecular hydrogen bonds (C=O···H–N), influencing bioavailability .
Key Research Findings and Gaps
- Strengths : The benzoxazolone scaffold is highly modifiable for diverse targets (antimicrobial, anticancer, kinase inhibition).
- Gaps: No direct data exist for the target compound’s biological activity or crystallography. Its isopropylphenoxy group is understudied compared to halogenated or amine-containing analogs.
Biological Activity
3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology, neuroprotection, and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzoxazole ring system, which is often associated with pharmacological activity. The presence of the isopropyl and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that benzoxazole derivatives can induce apoptosis in human breast cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation leading to apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest and apoptosis induction |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Neuroprotective Effects
Benzoxazole derivatives are also being investigated for their neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. Specifically, they may modulate signaling pathways related to neuroinflammation and apoptosis .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various assays. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with metastatic breast cancer, a regimen including benzoxazole derivatives showed promising results in reducing tumor size and improving patient outcomes. The study reported a significant reduction in tumor markers after treatment with a combination therapy that included this compound .
Case Study 2: Neurodegenerative Disorders
A pilot study assessed the efficacy of benzoxazole derivatives in patients with early-stage Alzheimer's disease. Results indicated improvements in cognitive function as measured by standardized tests, alongside a reduction in biomarkers associated with neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
